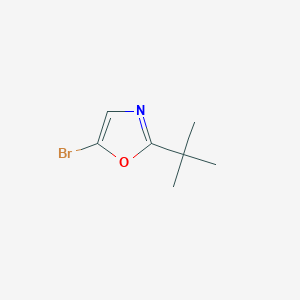

5-Bromo-2-tert-butyl-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

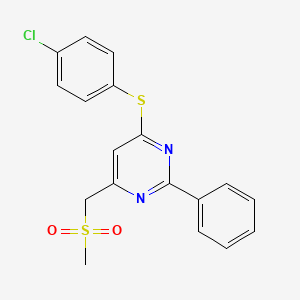

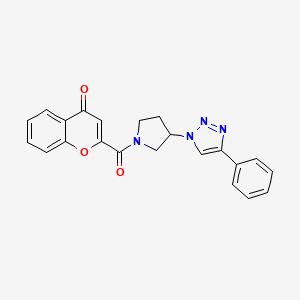

5-Bromo-2-tert-butyl-1,3-oxazole is an organic compound with the molecular formula C7H10BrNO. It has a molecular weight of 204.06 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-alkynyl oxazoles, potentially including 5-Tert-butyl-1,3-oxazole, can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide.Molecular Structure Analysis

The molecular structure of 5-Bromo-2-tert-butyl-1,3-oxazole is represented by the InChI code:InChI=1S/C7H10BrNO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 . Chemical Reactions Analysis

Oxazoles, including 5-Bromo-2-tert-butyl-1,3-oxazole, can undergo various chemical reactions. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis

5-Bromo-2-tert-butyl-1,3-oxazole is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Scientific Research Applications

Antibacterial Agents

5-Bromo-2-tert-butyl-1,3-oxazole and related oxazolidinones are being explored as a new class of antibacterial agents. They are particularly interesting due to their reduced activity against monoamine oxidase A (MAO-A), which is a desirable trait for improving the safety profile of these compounds. Research has shown that substituents like methyl, bromo, or linear groups at specific positions on the 1,2,3-triazole ring can lead to good antibacterial properties with minimal or no activity against MAO-A (Reck et al., 2005).

Organic Synthesis and Drug Development

Studies have also focused on the synthesis of functionalized oxazolones through sequences of Cu(II)- and Au(I)-catalyzed transformations. These methods enable the efficient and rapid synthesis of various oxazolones, which are valuable in drug development (Istrate et al., 2008). Additionally, the palladium-catalyzed direct arylation of oxazole has been developed to selectively target specific positions on the oxazole ring, which is significant for creating biologically active molecules (Strotman et al., 2010).

Safety and Hazards

The safety information for 5-Bromo-2-tert-butyl-1,3-oxazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The GHS pictograms for this compound include the exclamation mark, indicating that it may be a health hazard .

Future Directions

While specific future directions for 5-Bromo-2-tert-butyl-1,3-oxazole were not found in the search results, oxazoles in general are of significant interest in medicinal chemistry due to their diverse biological activities . Therefore, future research may focus on exploring the therapeutic potential of 5-Bromo-2-tert-butyl-1,3-oxazole and its derivatives.

Mechanism of Action

Target of Action

Oxazole derivatives have been found to exhibit various biological activities, suggesting that they interact with a range of molecular targets .

Mode of Action

Oxazoles are known to participate in various chemical reactions, including direct arylation . The bromine atom in the 5-Bromo-2-tert-butyl-1,3-oxazole molecule may be involved in electrophilic aromatic substitution reactions .

Biochemical Pathways

Oxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (20407 g/mol) suggests that it may have favorable bioavailability .

Result of Action

Oxazole derivatives have been found to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular changes .

Action Environment

The action of 5-Bromo-2-tert-butyl-1,3-oxazole can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the polarity of the solvent, with different reactions preferred in polar and nonpolar solvents . Additionally, the compound’s stability and efficacy may be influenced by storage conditions .

properties

IUPAC Name |

5-bromo-2-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBSKVVIPIJHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-tert-butyl-1,3-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)

![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)

![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)

![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2984655.png)

![5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B2984657.png)